molecular formula C12H16ClN B1465435 (3-Chlorophenyl)(cyclopentyl)methanamine CAS No. 1855-39-6

(3-Chlorophenyl)(cyclopentyl)methanamine

Cat. No. B1465435
CAS RN: 1855-39-6
M. Wt: 209.71 g/mol
InChI Key: BVJRXBJSWYOURK-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(cyclopentyl)methanamine is a chemical compound with the CAS Number: 1855-39-6 . It has a molecular weight of 209.72 . The IUPAC name for this compound is (3-chlorophenyl) (cyclopentyl)methanamine . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClN/c13-11-7-3-6-10 (8-11)12 (14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure Investigations The compound (3-Chlorophenyl)(cyclopentyl)methanamine, while not directly mentioned, shares structural similarities with compounds studied for their crystal structure, theoretical investigations, and potential as inhibitors in cancer research. For example, research on similar chlorophenyl compounds has explored their crystal packing features, supramolecular interactions, and quantum chemical calculations to evaluate their potential as cancer inhibitors (Kamaraj et al., 2021).

Anticonvulsant Activity Compounds with structural features similar to this compound have been synthesized and screened for anticonvulsant activity. Studies have identified several compounds exhibiting significant seizures protection, highlighting the potential of such structures in developing new anticonvulsant agents (Pandey & Srivastava, 2011).

Catalytic Activity in Polymerisation The reactivity of similar compounds in catalytic processes, particularly in the polymerization of methyl methacrylate (MMA), has been investigated. Research demonstrates the efficiency of certain cyclopentyl-containing complexes in producing polymers, suggesting applications in materials science and engineering (Sung-Hoon Kim et al., 2014).

Luminophore for Fluorescence Microscopy Chloromethylpyridyl compounds, structurally related to this compound, have been developed as thiol-reactive luminophores for fluorescence microscopy, specifically targeting mitochondria. This application demonstrates the compound's potential in biological imaging and cellular studies (Amoroso et al., 2008).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(3-chlorophenyl)-cyclopentylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJRXBJSWYOURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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